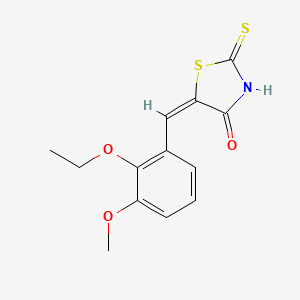
(5E)-5-(2-ethoxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5E)-5-(2-ethoxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one” is a synthetic compound with the molecular formula C13H13NO3S2. It has a molecular weight of 295.38 . This compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13NO3S2/c1-3-17-11-8 (5-4-6-9 (11)16-2)7-10-12 (15)14-13 (18)19-10/h4-7H,3H2,1-2H3, (H,14,15,18)/b10-7+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties, such as melting point, boiling point, or solubility, are not provided in the sources I found.
科学的研究の応用
Molecular Structure and Synthesis
The research on compounds structurally related to (5E)-5-(2-ethoxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one has focused on their synthesis and molecular structure. For instance, Yin et al. (2008) synthesized a related compound, highlighting its molecular structure through crystallography and various bonding interactions (Yin, Wan, Han, Wang, & Wang, 2008). Similarly, Srinivas et al. (2008) explored the synthesis of methylene-bisthiazolidinone derivatives, emphasizing high yields and shortened reaction times under specific conditions (Srinivas, Nagaraj, & Reddy, 2008).
Biological Activities and Applications
Research has also delved into the biological activities of thiazolidinone derivatives. For instance, Hofmann et al. (2011) identified a class of thiazolinones as potent inhibitors in biological systems, potentially useful for treating inflammatory and allergic diseases (Hofmann, Barzen, Rödl, Kiehl, Borig, Živković, Stark, Schneider, & Steinhilber, 2011). Additionally, Al-Mutabagani et al. (2021) synthesized thiazole derivatives and evaluated their antimicrobial and anticancer properties, finding several compounds effective against various bacteria and cancer cell lines (Al-Mutabagani, Abdelrazek, Gomha, Hebishy, Abdelfattah, Hassan, Sayed, & Elaasser, 2021).
Photophysical and Photochemical Properties
The photophysical and photochemical properties of similar compounds have been studied for their potential applications in material science. Pişkin et al. (2020) synthesized novel derivatives and analyzed their properties, highlighting their potential in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Nonlinear Optical Properties
The nonlinear optical properties of structurally related compounds have also been a subject of interest. Shettigar et al. (2009) examined two novel styryl dyes, assessing their potential as nonlinear optical materials for device applications (Shettigar, Umesh, Poornesh, Manjunatha, & Asiri, 2009).
作用機序
Safety and Hazards
The compound comes with a warning signal word, and the hazard statements H302, H315, H319, H335 are associated with it . This suggests that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
特性
IUPAC Name |
(5E)-5-[(2-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-3-17-11-8(5-4-6-9(11)16-2)7-10-12(15)14-13(18)19-10/h4-7H,3H2,1-2H3,(H,14,15,18)/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMUIZLLTWJBNZ-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C=C2C(=O)NC(=S)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC=C1OC)/C=C/2\C(=O)NC(=S)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2-ethoxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Ethyl-2-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2387197.png)
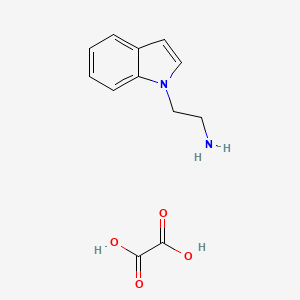
![2-Methyl-3-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2387199.png)
![3-methyl-2-(thian-4-yloxy)-3H-imidazo[4,5-b]pyridine](/img/structure/B2387202.png)
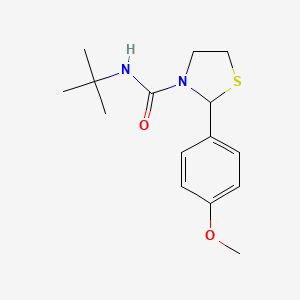

![Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2387208.png)
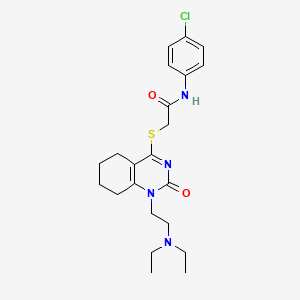
![3-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)propanamide hydrochloride](/img/structure/B2387210.png)
![3-(3-hydroxypropyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2387212.png)
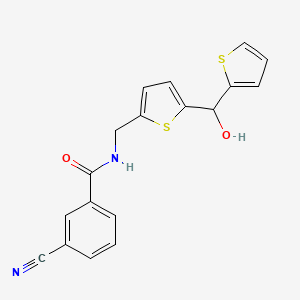
![5-[(2,2,2-Trifluoroacetyl)amino]-1,3-dihydroisoindole-2-sulfonyl fluoride](/img/structure/B2387215.png)

![N-(3-fluoro-4-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2387219.png)